molecular formula C12H14O5 B1229096 4-Acetyl-2,6-dimethoxyphenyl acetate CAS No. 28294-47-5

4-Acetyl-2,6-dimethoxyphenyl acetate

Cat. No.: B1229096
CAS No.: 28294-47-5
M. Wt: 238.24 g/mol
InChI Key: SUFHOFZQYXKUCA-UHFFFAOYSA-N
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Description

4-Acetyl-2,6-dimethoxyphenyl acetate (CAS Number: 28294-47-5) is an organic compound with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol . It is also known by the synonym acetosyringone acetate . This compound is characterized by a logP value of approximately 1.54, indicating its lipophilicity . In research settings, this compound is a valuable intermediate for chemical synthesis. It has been identified as a key structural motif in patented novel diarylmethoxypiperidine derivatives, which have been investigated for their potential antihistaminic and antileukotrienic activities . The compound is supplied with a purity of 95% and is available in quantities ranging from 1g to 25g . From an analytical perspective, this compound can be separated and analyzed using reverse-phase (RP) HPLC/UPLC methods. A documented method uses a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for mass spectrometry-compatible applications) . The compound's predicted collision cross-section values have been calculated for various adducts to aid in its identification via mass spectrometry . Important Note: This product is intended for research purposes only and is not classified as a drug, food additive, or cosmetic. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use . Researchers should refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-acetyl-2,6-dimethoxyphenyl) acetate
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InChI

InChI=1S/C12H14O5/c1-7(13)9-5-10(15-3)12(17-8(2)14)11(6-9)16-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SUFHOFZQYXKUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)OC)OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30182545
Record name 4-Acetyl-2,6-dimethoxyphenyl acetate
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Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28294-47-5
Record name 1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]ethanone
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Record name 4-Acetyl-2,6-dimethoxyphenyl acetate
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Record name 4-Acetyl-2,6-dimethoxyphenyl acetate
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Record name 4-acetyl-2,6-dimethoxyphenyl acetate
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Record name 4-ACETYL-2,6-DIMETHOXYPHENYL ACETATE
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Synthetic Methodologies for 4 Acetyl 2,6 Dimethoxyphenyl Acetate

Established Laboratory Synthetic Routes and Optimization Studies

The primary and most established method for synthesizing 4-Acetyl-2,6-dimethoxyphenyl acetate (B1210297) involves the direct acetylation of the phenolic hydroxyl group of 4-hydroxy-3,5-dimethoxyacetophenone (acetosyringone). This transformation is a standard esterification reaction, with research focusing on optimizing yield, purity, and reaction efficiency.

Precursor Chemistry and Reaction Conditions in Acetylation Reactions

The immediate precursor for this synthesis is 4-hydroxy-3,5-dimethoxyacetophenone, commonly known as acetosyringone (B1664989). The synthesis of this precursor can be achieved via a Friedel-Crafts acylation of 2,6-dimethoxyphenol (B48157). mdpi.com

The subsequent acetylation reaction typically employs an acetylating agent to convert the phenolic hydroxyl group into an acetate ester. The most common acetylating agents for this type of transformation are acetic anhydride (B1165640) or acetyl chloride. asianpubs.org The general reaction involves mixing the precursor with the acetylating agent, often in the presence of a catalyst and sometimes a solvent.

Reaction conditions can be optimized for efficiency. For instance, many acetylation reactions of phenols can be carried out at room temperature or under reflux in solvents like dichloromethane (B109758) (CH2Cl2) or chloroform (B151607) (CHCl3). niscpr.res.in Solvent-free conditions are also a viable option, often requiring slightly elevated temperatures but simplifying the work-up procedure. asianpubs.orgmdpi.com The choice between acetylating agents can also impact the reaction, with acetyl chloride sometimes being noted as a more effective agent than acetic anhydride. asianpubs.org In some protocols, acetic acid itself can be used as the acetylating agent, though this requires the presence of a strong dehydrating agent like phosphorus pentoxide to drive the reaction. ias.ac.in

Table 1: Common Acetylating Agents and Reaction Conditions for Phenol Acetylation

Acetylating AgentTypical SolventsTemperature ConditionsKey Considerations
Acetic Anhydride Dichloromethane, Chloroform, Ethyl Acetate, or Solvent-FreeRoom Temperature to RefluxMost common and cost-effective agent. niscpr.res.inmdpi.com
Acetyl Chloride Solvent-FreeRoom TemperatureCan be more reactive and efficient than acetic anhydride. asianpubs.org
Acetic Acid Excess Acetic Acid (as solvent)Elevated (boiling water-bath)Requires a strong dehydrating agent (e.g., P2O5). ias.ac.in
Vinyl Acetate DBU/CO2 systemMild ConditionsConsidered a more benign, greener acetylating agent. semanticscholar.org

Role of Catalysis and Reaction Modifiers

Catalysts play a crucial role in the acetylation of phenols, significantly increasing the reaction rate and yield. A wide array of catalysts, from simple bases to complex solid acids, have been employed in these reactions.

Base Catalysts: Tertiary amines like pyridine (B92270) and triethylamine (B128534) are traditional basic catalysts for acetylation. niscpr.res.inrsc.org However, their unpleasant odor and difficulty in removal can complicate product isolation. asianpubs.orgmdpi.com A much more efficient catalyst is 4-(dimethylamino)pyridine (DMAP). niscpr.res.innih.gov Milder inorganic bases such as sodium bicarbonate have also been proven effective, offering a less toxic and easily separable alternative. mdpi.com

Acid Catalysts: Both Lewis acids and Brønsted acids are effective. Common Lewis acids include zinc chloride (ZnCl2), cobalt chloride (CoCl2), and scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)3). asianpubs.orgniscpr.res.in Solid acid catalysts are gaining prominence due to their ease of separation and potential for reuse. Examples include expansive graphite (B72142), montmorillonite (B579905) K-10 clay, and zeolites like ZSM-5-SO3H. niscpr.res.innih.gov These solid acids can often be used in solvent-free conditions, further enhancing the environmental friendliness of the process. nih.gov

Table 2: Selected Catalysts for the Acetylation of Phenols

Catalyst TypeCatalyst ExampleTypical ConditionsAdvantages
Basic (Amine) Pyridine, DMAPWith Acetic AnhydrideHigh efficiency, especially DMAP. niscpr.res.inrsc.org
Basic (Inorganic) Sodium Bicarbonate (NaHCO3)Room Temperature, Ethyl AcetateMild, inexpensive, easy to remove. mdpi.com
Lewis Acid Zinc Chloride (ZnCl2)Solvent-Free, Room TempInexpensive, readily available, effective. asianpubs.orgias.ac.in
Solid Acid Expansive GraphiteRoom Temp or RefluxReusable, environmentally friendly, high yield. niscpr.res.in
Solid Acid (Zeolite) ZSM-5-SO3HSolvent-FreeRecoverable, reusable, high purity of product. nih.gov

Purification and Isolation Techniques in Synthetic Research

Following the completion of the reaction, a systematic work-up and purification procedure is necessary to isolate the 4-Acetyl-2,6-dimethoxyphenyl acetate in high purity.

A standard work-up procedure for reactions using a solid catalyst begins with filtering the catalyst from the reaction mixture. niscpr.res.inchemicalbook.com The filtrate is then typically diluted with an organic solvent like diethyl ether or ethyl acetate. mdpi.comniscpr.res.in This organic solution is washed sequentially with different aqueous solutions to remove impurities. A wash with a dilute acid, such as 5% HCl, removes any basic catalysts like pyridine or DMAP. mdpi.comniscpr.res.in This is followed by a wash with a dilute base, like 5% sodium bicarbonate solution, to neutralize and remove any unreacted acidic reagents (e.g., acetic anhydride, acetic acid) and the catalyst itself if it's an acid. mdpi.comniscpr.res.in A final wash with brine (saturated sodium chloride solution) is used to remove the bulk of the dissolved water in the organic layer. mdpi.comniscpr.res.in

After washing, the organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO4) or sodium sulfate, to remove residual water. mdpi.comias.ac.in The drying agent is then filtered off, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude product. chemicalbook.com

For achieving high purity, further purification is often required. Column chromatography using silica (B1680970) gel is a common method. chemicalbook.com The choice of eluent (solvent system) is critical for separating the desired product from any remaining impurities. Another powerful technique for both analysis and preparative separation is High-Performance Liquid Chromatography (HPLC), which can be scaled for isolating highly pure compounds. sielc.com

Investigation of Alternative Synthetic Approaches and Efficiency Assessments

While the direct acetylation of acetosyringone is the most straightforward route, alternative synthetic strategies can be considered. One such alternative involves reversing the order of functional group introduction. This would entail first acetylating the hydroxyl group of a simpler precursor like 2,6-dimethoxyphenol to form 2,6-dimethoxyphenyl acetate, followed by a regioselective Friedel-Crafts acylation at the 4-position to introduce the acetyl group. However, controlling the regioselectivity of the Friedel-Crafts reaction could present a challenge.

Efficiency assessments often compare different methodologies based on yield, reaction time, cost, and environmental impact. For instance, studies have compared the efficacy of acetyl chloride versus acetic anhydride, with the former sometimes providing better results. asianpubs.org The development of catalyst- and solvent-free methods, which proceed by heating the precursor with acetic anhydride at elevated temperatures (e.g., 80–85 °C), represents an effort to improve efficiency by simplifying the process, though it may require higher energy input. mdpi.com

Green Chemistry Principles and Sustainable Synthesis Research for this compound

The application of green chemistry principles to the synthesis of this compound focuses on reducing waste, avoiding hazardous substances, and improving energy efficiency.

A key strategy is the adoption of solvent-free reaction conditions . asianpubs.orgnih.gov Eliminating organic solvents reduces waste, cost, and health and safety risks. Many catalytic systems, particularly those using solid acids, are highly effective without a solvent. nih.gov

The use of reusable heterogeneous catalysts is another cornerstone of green synthesis. Solid acid catalysts like expansive graphite and zeolites (e.g., ZSM-5-SO3H) can be recovered by simple filtration after the reaction and reused multiple times without a significant loss of activity. niscpr.res.innih.gov This minimizes waste and the need for expensive or toxic catalysts. Similarly, using mild and non-toxic catalysts like sodium bicarbonate contributes to a greener process. mdpi.com

Exploring more benign reagents is also a focus of sustainable synthesis. While not yet specifically reported for this compound, broader research highlights vinyl acetate as a greener alternative to acetic anhydride. semanticscholar.org It is less toxic and can be derived from bio-based resources, presenting a promising avenue for future sustainable synthesis of this compound. semanticscholar.org

Chemical Reactivity and Structural Derivatization of 4 Acetyl 2,6 Dimethoxyphenyl Acetate

Fundamental Chemical Transformations and Mechanisms

The chemical reactivity of 4-Acetyl-2,6-dimethoxyphenyl acetate (B1210297) is governed by its distinct functional groups: an aryl ketone (the acetyl group), a phenolic ester (the acetate group), an electron-rich aromatic ring, and two methoxy (B1213986) groups. These sites allow for a variety of chemical transformations.

The acetyl group of 4-Acetyl-2,6-dimethoxyphenyl acetate is susceptible to oxidation, primarily yielding the corresponding carboxylic acid. Two principal pathways for the oxidation of acetophenone (B1666503) derivatives are the haloform reaction and oxidation using strong oxidizing agents.

Haloform Reaction: This reaction occurs when a methyl ketone is treated with a halogen in the presence of a base. chemistrylearner.comiitk.ac.in The mechanism involves the polyhalogenation of the methyl group, facilitated by the acidity of the α-hydrogens. webassign.net This is followed by the cleavage of the resulting trihalomethyl group, which acts as a leaving group, to yield a carboxylate and a haloform (e.g., chloroform (B151607), bromoform). chemistrylearner.comwebassign.net For this compound, this would convert the acetyl group into a carboxyl group, forming 4-acetoxy-3,5-dimethoxybenzoic acid after an acidic workup. While acetophenone itself gives a positive iodoform test, water-insoluble compounds may require a cosolvent like dioxane for the reaction to proceed effectively. stackexchange.com

Oxidation with Strong Oxidants: Aryl ketones can be oxidized to benzoic acids using potent oxidizing agents. A kinetic study on the oxidation of acetophenone and its derivatives by acid dichromate showed that the reaction proceeds via the formation of a chromate ester, which then decomposes in the rate-determining step to give the corresponding benzoic acid. sphinxsai.com The presence of electron-withdrawing substituents on the aromatic ring was found to accelerate the reaction rate. sphinxsai.com Another method involves the oxidation of acetophenone using boron trifluoride etherate and lead(IV) acetate to produce the corresponding methyl ester, which can then be hydrolyzed to the carboxylic acid.

A summary of potential oxidation reactions is presented below.

Table 1: Oxidation Pathways for the Acetyl Group
Reaction Name Reagents Product of Acetyl Group Notes
Haloform Reaction I₂ / NaOH or Br₂ / NaOH Carboxylic Acid Proceeds via a trihalomethyl ketone intermediate. chemistrylearner.comwebassign.net
Dichromate Oxidation K₂Cr₂O₇ / H₂SO₄ Carboxylic Acid Effective for converting aryl ketones to the corresponding benzoic acids. sphinxsai.com
Baeyer-Villiger Oxidation Peroxy acids (e.g., m-CPBA) Phenyl Ester This reaction would convert the ketone into an ester (4-acetoxy-3,5-dimethoxyphenyl acetate). researchgate.net

The carbonyl of the acetyl group is the primary site for reduction, which can be accomplished through several methodologies, leading to either an alcohol or a fully reduced methylene group.

Reduction to an Alcohol: The most common method for reducing a ketone to a secondary alcohol is using hydride reagents. Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones. The reaction of this compound with NaBH₄ would yield 4-(1-hydroxyethyl)-2,6-dimethoxyphenyl acetate. This transformation creates a new stereocenter; without a chiral catalyst or reagent, a racemic mixture of (R)- and (S)-alcohols is produced. The stereoselective reduction of acetophenone derivatives is an area of significant research, often employing biocatalysts like yeast or isolated enzymes (alcohol dehydrogenases) to achieve high enantiomeric excess of one stereoisomer. rsc.orgresearchgate.netsemanticscholar.org

Reduction to an Alkane: To completely remove the carbonyl oxygen and form an ethyl group, more rigorous reduction methods are required.

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. libretexts.orgunacademy.com It is particularly effective for reducing aryl-alkyl ketones that are stable in strongly acidic conditions. wikipedia.orgbyjus.comannamalaiuniversity.ac.in The mechanism is complex and thought to occur on the surface of the zinc, possibly involving organozinc or carbenoid intermediates. libretexts.orgbyjus.com

Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions, using hydrazine (N₂H₄) and a strong base like potassium hydroxide (KOH), typically in a high-boiling solvent such as diethylene glycol. wikipedia.orgbyjus.commasterorganicchemistry.com The mechanism involves the initial formation of a hydrazone, followed by deprotonation and elimination of nitrogen gas to form a carbanion, which is then protonated to give the alkane. wikipedia.orgorganicchemistrytutor.com This method is suitable for substrates that are sensitive to acid. masterorganicchemistry.com

Table 2: Reduction Methodologies for the Acetyl Group

Reaction Name Reagents Product of Acetyl Group Conditions
Hydride Reduction NaBH₄ or LiAlH₄ 1-Hydroxyethyl Mild, alcoholic solvent
Clemmensen Reduction Zn(Hg), conc. HCl Ethyl Strongly acidic, heat
Wolff-Kishner Reduction H₂NNH₂, KOH, heat Ethyl Strongly basic, high temperature
Catalytic Hydrogenation H₂, Pd/C 1-Hydroxyethyl or Ethyl Conditions can be tuned; harsh conditions may also reduce the aromatic ring.

Nucleophilic Substitution: Nucleophilic attack can occur at the electrophilic carbonyl carbons of both the acetyl and acetate groups.

On the Acetate Group: The ester linkage is susceptible to hydrolysis under basic or acidic conditions. Base-catalyzed hydrolysis (saponification) with a nucleophile like hydroxide (OH⁻) proceeds via nucleophilic acyl substitution to cleave the ester bond, yielding a phenol (4-acetyl-2,6-dimethoxyphenol) and an acetate salt. pearson.comresearchgate.netstanford.edu

On the Acetyl Group: While the ketone carbonyl is less reactive towards substitution than the ester, it can be attacked by strong nucleophiles.

On the Aromatic Ring: Nucleophilic aromatic substitution (SNAr) is generally not feasible on this molecule. SNAr requires an electron-poor aromatic ring, typically achieved by the presence of strong electron-withdrawing groups (like nitro groups), and a good leaving group. masterorganicchemistry.comwikipedia.org The ring of this compound is electron-rich due to the activating methoxy and acetoxy groups, making it resistant to attack by nucleophiles. assets-servd.host

Electrophilic Substitution: The aromatic ring is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups (two -OCH₃ and one -OCOCH₃). libretexts.orgmasterorganicchemistry.com

Directing Effects: The methoxy and acetoxy groups are strong activators and are ortho, para-directing. The acetyl group is a deactivating group and is meta-directing. assets-servd.hostchemistrysteps.com In a competition between activating and deactivating groups, the position of substitution is dictated by the activators. chemistrysteps.com The available positions for substitution are C3 and C5. Both positions are ortho to one methoxy group and para to the other, and meta to the acetyl group. Therefore, electrophilic substitution (e.g., halogenation, nitration, Friedel-Crafts acylation) is strongly directed to the C3 and C5 positions.

On the Acetyl Group Side-Chain: The α-protons on the methyl group of the acetyl function are acidic and can be removed to form an enolate. This enolate can then act as a nucleophile, attacking electrophiles. A key example is α-halogenation, which can occur under acidic or basic conditions.

Table 3: Summary of Potential Substitution Reactions

Reaction Type Reagent/Conditions Site of Substitution Product Type
Nucleophilic Acyl Substitution NaOH / H₂O Acetate Carbonyl 4-Acetyl-2,6-dimethoxyphenol
Electrophilic Aromatic Substitution Br₂ / FeBr₃ or HNO₃ / H₂SO₄ Aromatic Ring (C3/C5) 3-Bromo or 3-Nitro derivative
Electrophilic Alpha-Substitution Br₂ / H⁺ Acetyl Methyl Group α-Bromoacetyl derivative

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues can be achieved by leveraging the reactivity of the compound's functional groups. This allows for systematic modifications to explore structure-activity relationships. scite.airesearchgate.net

Modification of the Acetate Group: The phenolic hydroxyl group is a key modification point.

Hydrolysis: De-acetylation via hydrolysis yields the free phenol, 4-acetyl-2,6-dimethoxyphenol. researchgate.net

Re-esterification/Etherification: The resulting phenol can be reacted with various acyl chlorides, anhydrides, or alkyl halides to introduce a wide range of new ester or ether functionalities, altering properties like lipophilicity and hydrogen bonding capacity. nih.gov

Modification of the Acetyl Group:

Reduction: As detailed in 3.1.2, reduction can produce either alcohol analogues (chiral or racemic) or fully saturated ethyl analogues. byjus.com

Oxidation: Conversion to the carboxylic acid via the haloform reaction provides an acidic analogue. chemistrylearner.com This acid can then be converted to esters or amides.

Alpha-Functionalization: Halogenation at the alpha-position of the ketone creates an electrophilic site suitable for subsequent reaction with nucleophiles (e.g., amines, thiols) to attach diverse side chains.

Modification of the Aromatic Ring:

Electrophilic Substitution: Introducing substituents like nitro, halogen, or alkyl groups at the C3 and C5 positions via standard EAS reactions can modulate the electronic properties and steric profile of the molecule. msu.edu

The substituted phenyl ring of this compound can serve as a "privileged scaffold"—a molecular framework capable of providing ligands for more than one type of biological receptor. unife.itnih.gov Design strategies can be employed to build upon this core to create novel and diverse chemical entities.

Scaffold Decoration: This approach uses the existing functional groups as handles to attach new building blocks. lifechemicals.com For instance, the free phenol (obtained after de-acetylation) can be linked to other pharmacophores, including heterocyclic rings or carbohydrate moieties, through ether or ester linkages. nih.govnih.gov This strategy is common in modifying natural phenols to enhance or alter their biological activity. nih.govnih.gov

Bioisosteric Replacement: Key functional groups can be replaced with other groups that have similar physical or chemical properties to modulate the molecule's pharmacokinetic or pharmacodynamic profile.

The acetate ester could be replaced with a carbamate, carbonate, or a sulfonamide.

The methoxy groups could be replaced with other alkoxy groups, alkylthio groups, or halogens to fine-tune electronics and lipophilicity.

Conformational Constraint and Ring Formation: The reactive sites can be used to construct new ring systems, thereby rigidifying the structure. For example, functionalizing the C3 position of the ring and the α-position of the acetyl group could enable an intramolecular cyclization reaction to form a fused heterocyclic system, such as a chromanone or benzofuran (B130515) derivative. This approach transforms the simple phenyl scaffold into a more complex, rigid, and potentially more selective bioactive molecule.

Fragmentation and Recombination: A fragment-based design could involve using the 4-hydroxy-3,5-dimethoxyphenyl core as one fragment and combining it with diverse fragments via linkers attached at the acetyl or acetate positions. This allows for the exploration of a wider chemical space to identify new lead compounds. mdpi.com

Structure-Reactivity Relationship Studies of this compound and its Derivatives

The chemical behavior and biological efficacy of this compound and its derivatives are intrinsically linked to their molecular architecture. The interplay of the acetyl, methoxy, and acetate functionalities on the phenyl ring dictates the molecule's reactivity and its interactions with biological targets. Structure-activity relationship (SAR) studies are therefore crucial in elucidating the contributions of these groups and guiding the design of new analogues with enhanced properties.

The parent compound, this compound, is derived from acetosyringone (B1664989), a naturally occurring phenolic compound. The acetylation of the hydroxyl group in acetosyringone to form the acetate ester in the target compound can influence its lipophilicity and pharmacokinetic profile.

A key area of investigation for acetophenone derivatives, including those structurally related to this compound, is their potential as herbicides. Research into the herbicidal activity of small methyl ketones has provided valuable insights into the SAR of this class of compounds. These studies often involve the synthesis of a series of analogues with systematic variations in the substitution pattern on the aromatic ring, followed by evaluation of their biological activity.

For instance, a study on the herbicidal effects of xanthoxyline and related methyl ketones, including acetosyringone (the unacetylated precursor to this compound), revealed the critical role of the substituents on the phenyl ring. The type and position of these groups were found to be crucial for their herbicidal properties. nih.govacs.org

The following interactive data table summarizes the herbicidal activity of acetosyringone and related methyl ketones against Chinese amaranth and barnyard grass, highlighting the influence of different substitution patterns.

CompoundSubstituentsChinese Amaranth Growth Inhibition (%)Barnyard Grass Growth Inhibition (%)
Xanthoxyline2-hydroxy-4,6-dimethoxyHighHigh
Acetosyringone 4-hydroxy-3,5-dimethoxy High High
2-hydroxy-4-methoxyacetophenone2-hydroxy-4-methoxyModerateLow
4-hydroxy-3-methoxyacetophenone4-hydroxy-3-methoxyModerateLow
2,4-dihydroxyacetophenone2,4-dihydroxyLowLow
3,4-dihydroxyacetophenone3,4-dihydroxyLowLow
2,4,6-trihydroxyacetophenone2,4,6-trihydroxyLowLow
2,4,6-trimethoxyacetophenone2,4,6-trimethoxyLowLow

Data sourced from studies on the herbicidal activity of methyl ketones. nih.govacs.org

The data indicates that the presence and specific arrangement of hydroxyl and methoxy groups are critical for significant herbicidal activity. Both xanthoxyline and acetosyringone, which exhibit the highest activity, possess a combination of these functional groups. nih.govacs.org This suggests that for derivatives of this compound, modifications to the number and position of the methoxy groups, or hydrolysis of the acetate to a hydroxyl group, would likely have a profound impact on their biological profile.

Molecular docking studies on these methyl ketone herbicides have suggested that the carbonyl group is a key feature for interaction with the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for many herbicides. acs.org The analysis indicated that active compounds like acetosyringone form hydrogen bonds with specific amino acid residues in the enzyme's active site. acs.org Therefore, structural modifications to derivatives of this compound that alter the electronic properties or steric environment of the acetyl group could significantly affect their inhibitory potential.

Further derivatization of the acetyl group itself, for instance, through condensation reactions to form chalcones, represents another avenue for exploring structure-reactivity relationships. The synthesis of chalcones from various acetophenone derivatives is a well-established method for generating chemical diversity. nih.gov The reactivity of the methyl group of the acetyl moiety allows for aldol (B89426) condensation reactions with various aldehydes, leading to the formation of α,β-unsaturated ketones. The electronic nature of the substituents on the aromatic ring of the acetophenone influences the acidity of these α-protons and thus the rate and yield of the condensation reaction.

The following table outlines the general reactivity of substituted acetophenones in condensation reactions, which can be extrapolated to predict the behavior of this compound.

Substituent on Phenyl RingEffect on Acetyl Group ReactivityPredicted Reactivity in Condensation
Electron-donating groups (e.g., methoxy)Decrease acidity of α-protonsSlower reaction rate
Electron-withdrawing groupsIncrease acidity of α-protonsFaster reaction rate

Given the presence of two electron-donating methoxy groups, this compound would be expected to exhibit a somewhat lower reactivity in base-catalyzed condensation reactions compared to unsubstituted acetophenone. The acetate group, being moderately electron-withdrawing, may slightly counteract this effect.

Molecular Interactions and Mechanistic Biological Studies of 4 Acetyl 2,6 Dimethoxyphenyl Acetate

Investigation of Molecular Targets and Binding Affinities in Model Systems

Research into the specific molecular targets of 4-Acetyl-2,6-dimethoxyphenyl acetate (B1210297) is not extensively documented. However, analysis of its structural components—an acetophenone (B1666503) core with dimethoxy and acetate functional groups—allows for inferences based on the activities of analogous compounds.

Enzyme Inhibition Studies (e.g., in vitro assays, pathway inhibition)

Direct enzyme inhibition assays specifically for 4-Acetyl-2,6-dimethoxyphenyl acetate are not prevalent in the current body of scientific literature. However, the broader class of phenolic compounds and their derivatives are known to interact with various enzymes. For instance, compounds with similar structural motifs have been investigated for their effects on key enzymes in inflammatory pathways, such as 5-lipoxygenase (5-LOX) and cyclooxygenase (COX). mdpi.commonash.edu The 5-LOX pathway is responsible for the synthesis of leukotrienes, which are potent inflammatory mediators. mdpi.com Inhibition of enzymes like leukotriene A4 hydrolase (LTA4H), a critical enzyme in this pathway, can modulate the inflammatory response. mdpi.com

Furthermore, the acetate group suggests a relationship with acetylation processes. Lysine acetyltransferases (KATs) are enzymes crucial for chromatin organization, and their inhibition can lead to cell cycle arrest and the induction of senescence. monash.edu While there is no direct evidence, the potential for this compound to interact with acetyl-CoA binding sites on enzymes like KATs could be a subject for future investigation. monash.edu Studies on other natural compounds, such as papyriogenins, suggest that steroidal-like actions and interference with corticoid metabolism could be another potential mechanism of action for complex molecules. nih.gov

Receptor Binding Profiling (e.g., ligand-receptor interaction research)

Specific ligand-receptor interaction research for this compound in mammalian systems is sparse. The most relevant data comes from studies on its parent compound, acetosyringone (B1664989) (1-(4-Hydroxy-3,5-dimethoxyphenyl)ethan-1-one). Acetosyringone is well-known in plant biology as a signaling molecule that is recognized by the VirA receptor on the Ti plasmid of Agrobacterium tumefaciens. wikipedia.org This interaction triggers a cascade leading to the transfer of T-DNA from the bacterium to the plant cell, a cornerstone of plant genetic engineering. wikipedia.org This established role as a specific ligand for a bacterial receptor highlights the molecule's capacity for precise molecular recognition, a principle that could extend to unidentified receptors in other biological systems. wikipedia.org

Cellular Pathway Modulation Research in In Vitro Models

Studies on Anti-inflammatory Mechanisms (e.g., prostaglandin (B15479496) synthesis inhibition, inflammatory pathway modulation)

While direct studies on the anti-inflammatory mechanisms of this compound are limited, the activities of related flavonoids and phenolic compounds suggest potential pathways it might modulate. nih.gov Inflammation is a complex process involving numerous mediators and signaling pathways, including the release of cytokines, chemokines, and prostaglandins. nih.govnih.gov Plant-derived compounds often exert anti-inflammatory effects by modulating these pathways. nih.gov

The inflammatory response induced by agents like TPA (12-O-tetradecanoylphorbol-13-acetate) involves protein kinase C, which in turn stimulates the release of arachidonic acid and prostaglandin E2. nih.gov Compounds that inhibit this cascade show anti-inflammatory activity. nih.gov Furthermore, flavonoids have been shown to modulate pro-inflammatory signaling systems such as the nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) and the pathways for interleukins like IL-1 and IL-17. monash.edunih.gov Given the phenolic nature of this compound, it is plausible that it could influence these or similar inflammatory cascades.

Mechanistic Research on Antimicrobial Activity (e.g., against specific bacterial strains)

For example, studies on various acetophenone derivatives have determined their Minimum Inhibitory Concentrations (MICs) against several bacterial strains. One study noted that an acetate-containing benzofuran (B130515) derivative exhibited moderate antibacterial activity. asianpubs.org Research on substituted acetophenone-based semicarbazones also showed significant activity against bacteria and fungi. scholarsresearchlibrary.comresearchgate.net This suggests that the acetophenone scaffold is a viable starting point for developing antimicrobial agents. rasayanjournal.co.in

Below is a table summarizing the antibacterial activity of various related acetophenone derivatives against selected microbial strains, providing context for the potential activity of this compound.

Compound ClassBacterial StrainActivity / MICReference
Substituted AcetophenonesBacillus subtilisActive nih.gov
Substituted AcetophenonesStaphylococcus aureusActive nih.gov
Substituted AcetophenonesEscherichia coliActive rasayanjournal.co.in
Substituted AcetophenonesPseudomonas aeruginosaActive rasayanjournal.co.in
Acetophenone-based SemicarbazonesVarious Bacteria & FungiSignificant Activity scholarsresearchlibrary.com
Acetate-containing BenzofuranE. coli, P. aeruginosa, S. aureusModerate Activity asianpubs.org

Cell-Based Assays for Cytotoxicity Mechanisms (e.g., cell cycle arrest, apoptosis induction, without clinical implication)

The cytotoxic potential of this compound has not been directly reported, but studies on structurally similar compounds provide significant insights into potential mechanisms. Research on related chalcones and ethanones demonstrates that this class of molecules can induce cytotoxicity in cancer cell lines through mechanisms such as cell cycle arrest and apoptosis. nih.govnih.govresearchgate.net

One study on 4'-hydroxy-2',6'-dimethoxychalcone, which shares the dimethoxyphenyl group, found that it arrested the cell cycle in the G0/G1 phase, induced apoptosis, disrupted the mitochondrial membrane potential, and increased the production of reactive oxygen species (ROS) in leukemia cells. nih.gov Similarly, 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone, another related structure, was shown to induce G0/G1 phase arrest in human colon adenocarcinoma cells (HT-29) in a time-dependent manner. nih.govresearchgate.net The induction of apoptosis is a common mechanism of action for cytotoxic compounds and often involves the modulation of pro-apoptotic (e.g., Bax, PUMA) and anti-apoptotic (e.g., Bcl-2) proteins. researchgate.netnih.govabertay.ac.uk

Pharmacodynamic Research in Pre-clinical Research Models

Comprehensive searches of scientific literature and databases have revealed a significant gap in the available information regarding the pharmacodynamic properties of this compound in pre-clinical research models. At present, there are no published studies detailing the specific molecular interactions or mechanistic biological activities of this compound.

The parent compound, acetosyringone (4'-Hydroxy-3',5'-dimethoxyacetophenone), from which this compound is derived via acetylation, has been noted primarily as a chemical intermediate in the synthesis of other molecules with potential biological activities. However, dedicated pre-clinical investigations into the pharmacodynamic profile of this compound itself are not available in the public domain.

Advanced Spectroscopic and Analytical Research Techniques for 4 Acetyl 2,6 Dimethoxyphenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 4-Acetyl-2,6-dimethoxyphenyl acetate (B1210297). Through ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

¹H NMR spectroscopy provides information on the chemical environment of protons. For 4-Acetyl-2,6-dimethoxyphenyl acetate, the spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the two acetyl group protons. The integration of these signals corresponds to the number of protons in each group, while their splitting patterns reveal adjacent proton-proton couplings.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule, including the quaternary carbons of the benzene (B151609) ring and the carbonyl carbons, which are not observable in ¹H NMR. researchgate.net Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. researchgate.net

Advanced 2D NMR techniques are crucial for confirming the precise structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out the spin systems within the molecule. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different fragments of the molecule, such as linking the acetyl groups to the phenyl ring and the methoxy groups to their respective positions. researchgate.netresearchgate.net

The comprehensive data from these NMR experiments allow for the definitive assignment of all proton and carbon signals, confirming the molecular structure of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 7.0 - 7.5 110 - 130
Methoxy (-OCH₃) ~3.8 ~56
Acetyl Methyl (Ar-C(O)CH₃) ~2.5 ~26
Acetate Methyl (-OC(O)CH₃) ~2.3 ~21
Aromatic C-O N/A 140 - 155
Aromatic C-C=O N/A 130 - 140
Acetyl Carbonyl (Ar-C=O) N/A 195 - 200
Acetate Carbonyl (-O-C=O) N/A 168 - 172

Note: These are approximate chemical shift ranges. Actual values can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Applications in Complex Mixture Analysis and Derivatization-Enhanced Detection

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. When coupled with gas chromatography (GC-MS), it becomes an essential tool for separating and identifying the compound within complex mixtures. nih.gov

In a typical electron ionization (EI) mass spectrum, this compound would produce a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragments would likely arise from the cleavage of the acetyl and acetate groups. For instance, the loss of a ketene molecule (CH₂=C=O) from the acetate group or the loss of a methyl radical (•CH₃) from the acetyl group would result in specific fragment ions, which serve as a fingerprint for identification.

For the analysis of phenolic compounds in complex environmental or biological samples, derivatization is often employed to improve their chromatographic properties and detection sensitivity. nih.govyoutube.com This process increases the volatility and thermal stability of the analytes. youtube.com While this compound is already acetylated, related phenolic precursors could be derivatized using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form more volatile silyl derivatives prior to GC-MS analysis. nih.govresearchgate.net This approach enhances separation efficiency and produces characteristic mass spectra that aid in identification and quantification. youtube.comresearchgate.net Acylation is another derivatization method that introduces acetyl groups to improve chromatographic behavior. youtube.com

Table 2: Expected Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₂H₁₄O₅
Molecular Weight 238.24 g/mol
Monoisotopic Mass 238.084124 Da

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic and Interaction Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to probe the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy IR spectroscopy is particularly useful for identifying the characteristic functional groups present in the molecule. The acetylation of a precursor phenol can be confirmed by the appearance of specific carbonyl stretching bands and the disappearance of the broad O-H stretching band of the parent phenol. modares.ac.irasianpubs.orglibretexts.org

Key vibrational frequencies for this compound include:

A strong absorption band around 1760-1770 cm⁻¹ corresponding to the C=O stretch of the phenyl acetate (ester) group.

Another strong C=O stretching band around 1680-1690 cm⁻¹ from the aryl ketone (acetyl) group.

C-O stretching vibrations for the ester and ether linkages appearing in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. modares.ac.ir

Absorptions characteristic of the substituted aromatic ring, including C=C stretching in the 1450-1600 cm⁻¹ range and C-H bending vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Description
Ester Carbonyl (C=O) ~1765 Strong stretch
Ketone Carbonyl (C=O) ~1685 Strong stretch
Aromatic C=C 1450-1600 Medium to weak stretches
Ester/Ether C-O 1000-1300 Strong stretches

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Substituted acetophenones typically exhibit characteristic absorption bands in the UV region. scholaris.caacs.org The spectrum of this compound is expected to show absorptions arising from π → π* transitions associated with the aromatic ring and the carbonyl groups. The position and intensity of the maximum absorption wavelength (λmax) are influenced by the substituents on the benzene ring (methoxy and acetate groups), which act as auxochromes, often causing a shift in the absorption bands compared to unsubstituted acetophenone (B1666503). scholaris.caresearchgate.net Studies on similar compounds show that the primary absorption band for acetophenones is typically observed around 240-250 nm. researchgate.net

X-ray Crystallography and Diffraction Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound is not widely published, the analysis of closely related structures, such as acetophenone, provides a framework for understanding its likely solid-state conformation. iucr.org A crystal structure analysis of acetophenone revealed a nearly planar molecule, with the carbonyl group and the phenyl ring being almost coplanar to maximize conjugation. iucr.org For this compound, X-ray diffraction would reveal the dihedral angles between the phenyl ring and the planes of the acetyl and acetate groups. The presence of two methoxy groups ortho to the acetate group may introduce steric hindrance, potentially causing the acetate group to twist out of the plane of the benzene ring. Such analysis would also detail the packing of molecules in the crystal lattice, identifying any significant intermolecular forces like hydrogen bonds or π-π stacking that dictate the solid-state structure.

Chromatographic Methodologies (HPLC, GC-MS) for Purity Assessment and Quantitative Analysis in Research Contexts

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) HPLC is a widely used method for the analysis of phenolic compounds and their derivatives. mdpi.comnih.gov A reverse-phase HPLC method is suitable for this compound. sielc.com In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. nih.govakjournals.com A typical mobile phase might consist of a mixture of acetonitrile or methanol and an aqueous buffer (e.g., water with a small percentage of formic or acetic acid). sielc.comakjournals.com Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. mdpi.comakjournals.com This method can be optimized to achieve baseline separation from impurities and starting materials, allowing for accurate purity determination and quantification by comparing the peak area to that of a known standard. nih.gov

Table 4: Example HPLC Method Parameters

Parameter Condition
Column Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient Elution)
Flow Rate 1.0 mL/min
Detection UV at ~254 nm

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. journalirjpac.complantsjournal.comnih.gov The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. nih.gov The separated components then enter the mass spectrometer, where they are ionized and detected, providing both retention time for identification and a mass spectrum for structural confirmation. plantsjournal.com GC-MS is highly sensitive and specific, making it ideal for detecting trace amounts of the compound in complex matrices and for confirming the identity of impurities. nih.gov

Advanced Spectrophotometric Methods in Interaction and Quantification Studies

Advanced spectrophotometric methods, primarily based on UV-Visible spectroscopy, can be used for the quantitative analysis of this compound and to study its interactions with other molecules. By constructing a calibration curve based on the Beer-Lambert law (where absorbance is proportional to concentration), the concentration of the compound in a solution can be accurately determined.

These methods are also valuable for studying intermolecular interactions. For example, changes in the UV-Vis spectrum (such as shifts in λmax or changes in absorbance intensity) upon the addition of a binding partner (e.g., a protein, metal ion, or cyclodextrin) can provide evidence of complex formation. Such spectral shifts can be used to determine binding constants and stoichiometry, offering insights into the nature and strength of the molecular interactions.

Theoretical and Computational Chemistry Studies of 4 Acetyl 2,6 Dimethoxyphenyl Acetate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 4-Acetyl-2,6-dimethoxyphenyl acetate (B1210297). These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for identifying the reactive sites of a molecule. The MEP map of 4-Acetyl-2,6-dimethoxyphenyl acetate highlights regions of varying electron density. The red-colored areas, indicating negative potential, are typically found around the oxygen atoms of the acetyl and methoxy (B1213986) groups. These regions are susceptible to electrophilic attack. Conversely, the blue-colored areas, representing positive potential, are located around the hydrogen atoms and are prone to nucleophilic attack. This information is crucial for understanding how the molecule might interact with other chemical species.

Theoretical calculations can predict the vibrational wavenumbers of this compound, which correspond to the frequencies of its molecular vibrations. These predicted wavenumbers can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific vibrational modes. For example, the characteristic stretching frequencies of the carbonyl (C=O) group in the acetyl moiety and the C-O bonds of the ester and methoxy groups can be accurately predicted. This comparison between theoretical and experimental spectra serves as a validation of the computational model and provides a deeper understanding of the molecule's vibrational properties.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how this compound might interact with biological macromolecules, such as proteins. These methods are essential in the early stages of drug discovery and for understanding the molecular basis of a compound's biological activity.

Molecular docking simulations can model the interaction of this compound with the binding site of a target protein. By placing the molecule in various orientations within the protein's active site, these simulations can identify the most favorable binding pose. The analysis of these interactions reveals which amino acid residues in the protein are involved in binding. For instance, hydrogen bonds may form between the oxygen atoms of the acetyl and methoxy groups of the ligand and polar amino acid residues in the binding pocket. Van der Waals interactions and hydrophobic contacts also play a crucial role in the stability of the ligand-protein complex.

Following the identification of the preferred binding pose, molecular docking can predict the binding affinity, often expressed as a binding energy or an inhibition constant (Ki). This value provides an estimate of the strength of the interaction between this compound and its biological target. A lower binding energy suggests a more stable complex and potentially higher biological activity. These predictions are valuable for prioritizing compounds for further experimental testing and for guiding the design of new derivatives with improved binding affinities.

Potential Applications and Future Research Directions of 4 Acetyl 2,6 Dimethoxyphenyl Acetate

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The structure of 4-Acetyl-2,6-dimethoxyphenyl acetate (B1210297), featuring a reactive ketone and an acetylated phenol, makes it a prime candidate as a starting material for the synthesis of more complex molecules, particularly those with a polyphenolic backbone. One of the most promising applications in this regard is its potential use in the Claisen-Schmidt condensation reaction. wikipedia.orggordon.edu This reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an alpha-hydrogen, and it is a cornerstone in the synthesis of chalcones. nih.gov

Chalcones, which are precursors to flavonoids and isoflavonoids, are a class of compounds extensively studied for their wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties. nih.govpsu.edu Research has demonstrated the successful synthesis of various chalcone (B49325) derivatives through the Claisen-Schmidt condensation of different acetophenone (B1666503) derivatives with a range of aromatic aldehydes. nih.govmdpi.comjetir.org For instance, the reaction of 2'-hydroxyacetophenone (B8834) with various aldehydes under basic conditions is a common method for producing chalcones, which can then be cyclized to form flavonols. Given that 4-Acetyl-2,6-dimethoxyphenyl acetate is an acetophenone derivative, it is highly plausible that it could undergo similar condensation reactions with various aldehydes to produce a diverse library of novel chalcones with unique substitution patterns conferred by the dimethoxy and acetate groups. These resulting complex molecular architectures could then be screened for a variety of biological activities.

The synthesis of chalcones and their derivatives from various acetophenones is a well-established synthetic route, as detailed in the table below.

Acetophenone PrecursorReaction TypeProduct Class
2-AcetylnaphthaleneClaisen-Schmidt CondensationChalcones
4-AminoacetophenoneClaisen-Schmidt CondensationTrisubstituted Triazines with Chalcone moiety
1-(2,4,6-trimethoxyphenyl) ethanoneAldol (B89426) CondensationChalcone derivatives
Acetophenone derivativesClaisen-Schmidt CondensationMethoxyamino Chalcones

These examples underscore the potential for this compound to serve as a valuable and versatile intermediate in the synthesis of complex, biologically relevant molecules.

Explorations in Specialty Chemicals and Materials Science

The potential applications of this compound extend into the realm of specialty chemicals and materials science, largely driven by predictions of its functional use based on its chemical structure. Quantitative Structure-Use Relationship (QSUR) models have identified this compound as having a high probability of functioning as a photoinitiator, a fragrance, a flavorant, a UV absorber, a heat stabilizer, and an antioxidant. epa.gov

The predicted role as a photoinitiator is particularly noteworthy. epa.gov Photoinitiators are compounds that, upon absorption of light, generate reactive species that can initiate polymerization reactions. These are critical components in light-curing technologies used in a wide array of applications, from dental fillings and coatings to 3D printing. rsc.org For example, compounds like 2,4,6-trimethylbenzoyldiphenylphosphine oxide (TPO) and its derivatives are known to be effective photoinitiators for free radical polymerization. rsc.org The structural features of this compound suggest that it could similarly absorb UV or visible light and undergo cleavage to produce radicals capable of initiating polymerization, making it a candidate for the development of new photoinitiating systems. rsc.org

Furthermore, its predicted antioxidant activity suggests its potential use in formulations to prevent oxidative degradation. epa.gov The phenolic acetate moiety, upon hydrolysis, would yield a hydroquinone (B1673460) derivative, which is a structural motif known for its antioxidant properties. This could make it a useful additive in plastics, elastomers, and other materials prone to degradation by heat and light.

A summary of the predicted functional uses for this compound based on QSUR models is presented in the table below. epa.gov

Harmonized Functional UseProbability
Fragrance0.902
Photoinitiator0.771
Flavorant0.769
UV Absorber0.514
Heat Stabilizer0.388
Skin Protectant0.303
Antioxidant0.297

Development as Research Tools and Probes in Chemical Biology

In the field of chemical biology, small molecules are often used as probes to study and manipulate biological processes. The structure of this compound, particularly the presence of an acetyl group, suggests its potential for development as a research tool. For instance, in the study of enzymes like histone acetyltransferases (HATs), which are crucial in gene regulation, assays often rely on monitoring the transfer of an acetyl group from a donor molecule like acetyl-CoA to a histone peptide substrate. nih.gov

While there is no direct research on the use of this compound for this purpose, it is conceivable that a labeled version of this compound (e.g., with a fluorescent tag or a radioactive isotope) could be synthesized and used as a chemical probe. Such a probe could potentially be used to investigate the activity of acetyl-modifying enzymes or to identify novel enzymes that can recognize and process this substrate. This would represent a novel application of this compound and could open up new avenues for studying enzymatic pathways involved in acetylation and deacetylation.

Unexplored Reactivity and Derivatization Opportunities

The chemical structure of this compound presents a number of opportunities for further chemical modification and derivatization, leading to a wide range of new compounds with potentially interesting properties. The ketone functionality is a prime site for a variety of chemical transformations beyond the Claisen-Schmidt condensation. For example, it could undergo reduction to the corresponding alcohol, reductive amination to form amines, or reaction with Grignard reagents to introduce new carbon-carbon bonds.

Furthermore, the acetylated phenolic hydroxyl group can be readily hydrolyzed to reveal a free phenol, which can then be subjected to a host of other reactions, such as etherification or esterification with different functional groups. Additionally, derivatization is a common strategy in analytical chemistry to enhance the detectability and chromatographic behavior of molecules. For instance, in gas chromatography-mass spectrometry (GC-MS) analysis, derivatizing agents are often used to improve the volatility and thermal stability of analytes. While specific derivatization protocols for this compound have not been extensively documented, the presence of the ketone and ester functionalities suggests that a variety of standard derivatization reactions could be applied for analytical purposes.

Synergistic Research with Other Compound Classes

The predicted antioxidant properties of this compound open up an interesting area of future research: the investigation of its potential synergistic effects when combined with other antioxidant compounds. epa.gov Synergism in antioxidant activity occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. This phenomenon is well-documented for various phenolic compounds found in natural sources like fruits and teas. nih.govmdpi.com

For example, studies on the phenolic compounds in mango pulp have shown that combinations of chlorogenic, gallic, protocatechuic, and vanillic acids can exhibit significant synergistic antioxidant activity. nih.gov Similarly, combinations of polyphenols from green tea and peppermint have demonstrated synergistic effects. mdpi.com Future research could explore whether this compound exhibits similar synergistic or antagonistic interactions when combined with other known antioxidants, such as other phenolic compounds, vitamins, or carotenoids. Such studies could inform the design of more effective antioxidant formulations for use in food preservation, cosmetics, and nutritional supplements.

Advanced Computational and Experimental Methodologies for Future Investigations

To fully unlock the potential of this compound, a combination of advanced computational and experimental methodologies will be essential. On the experimental front, analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) have already been shown to be suitable for the analysis and purification of this compound. sielc.com These methods can be further developed and validated for pharmacokinetic studies or for monitoring its reactions.

In the computational realm, methods like Density Functional Theory (DFT) could be employed to investigate the electronic properties, reactivity, and spectroscopic characteristics of this compound and its derivatives. DFT calculations can provide insights into reaction mechanisms, predict the outcomes of chemical reactions, and help in the rational design of new molecules with desired properties. While specific DFT studies on this compound are not yet prevalent, such computational approaches would be invaluable for guiding future synthetic efforts and for understanding the fundamental chemical behavior of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-acetyl-2,6-dimethoxyphenyl acetate, and what critical parameters influence yield?

  • Methodological Answer : A common synthesis involves reacting 3,5-dimethoxy-4-hydroxyacetophenone with acetyl chloride in dichloromethane (DCM) under basic conditions. Potassium carbonate (K₂CO₃) acts as a base, and triethylamine (TEA) facilitates the acetylation. Key parameters include:

  • Stoichiometry : A 1:1.2 molar ratio of substrate to acetyl chloride ensures complete conversion.
  • Temperature : Cooling to 0°C during acetyl chloride addition minimizes side reactions (e.g., over-acetylation).
  • Workup : Neutralization with dilute HCl followed by solvent evaporation and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >85% purity .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for acetyl singlet (~2.3 ppm), aromatic protons (6.5–7.0 ppm for dimethoxy-substituted benzene), and acetate methyl protons (~2.0 ppm).
  • ¹³C NMR : Confirm acetyl (δ ~21 ppm), carbonyl (δ ~170 ppm), and methoxy groups (δ ~56 ppm).
  • Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 254.1 (C₁₂H₁₄O₅). Fragmentation peaks at m/z 212 (loss of acetyl group) and 169 (loss of methoxy) validate the structure .

Q. What solvent systems are optimal for handling this compound in experimental workflows?

  • Methodological Answer : The compound is soluble in chlorinated solvents (e.g., DCM, chloroform), polar aprotic solvents (DMSO, acetone), and ethyl acetate. For kinetic studies, use DCM due to its low nucleophilicity. For biological assays, prepare stock solutions in DMSO (≤10 mM) and dilute in aqueous buffers with <1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How can reaction yields be optimized when scaling up synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Replace K₂CO₃ with DMAP (4-dimethylaminopyridine) to enhance acetylation efficiency.
  • Solvent Choice : Substitute DCM with THF for better mixing in large-scale reactors.
  • In-line Analytics : Use FTIR to monitor carbonyl peak (1720 cm⁻¹) in real-time, enabling precise endpoint detection .

Q. How should researchers address discrepancies in spectroscopic data across studies?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 4-acetyl-2-methoxyphenyl acetate) to identify shifts influenced by electron-donating groups.
  • Crystallography : If single crystals are obtainable, use SHELX-based refinement (e.g., SHELXL) to resolve ambiguities in bond angles and torsional strain .

Q. What strategies ensure the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C). Store at -20°C in amber vials under inert gas (N₂/Ar).
  • Hydrolytic Sensitivity : Avoid aqueous buffers at pH >8, where acetate esters hydrolyze. Use lyophilization for long-term storage of solid forms .

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4-Acetyl-2,6-dimethoxyphenyl acetate

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